molecular formula C11H13BrFNSi B3223558 4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline CAS No. 1219741-80-6

4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline

Cat. No.: B3223558
CAS No.: 1219741-80-6
M. Wt: 286.21 g/mol
InChI Key: YBMJIZWULHSSBK-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline is a chemical compound with the molecular formula C11H13BrFNSi and a molecular weight of 286.22 g/mol. It is a useful research chemical, often employed as a building block in organic synthesis. The compound features a bromine atom, a fluorine atom, and a trimethylsilyl-ethynyl group attached to an aniline ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline typically involves the following steps:

    Halogenation: The starting material, aniline, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.

    Ethynylation: The brominated and fluorinated aniline is then subjected to ethynylation using a trimethylsilyl-protected acetylene derivative under palladium-catalyzed coupling conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: The trimethylsilyl-ethynyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Halogenating Agents: Such as N-bromosuccinimide (NBS) and Selectfluor for introducing bromine and fluorine atoms, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline has several scientific research applications:

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Medicinal Chemistry:

    Material Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline depends on the specific reactions it undergoes. In coupling reactions, the compound acts as a substrate that participates in the formation of carbon-carbon bonds through palladium-catalyzed processes . The trimethylsilyl-ethynyl group provides stability and reactivity, facilitating the coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoroaniline: Similar structure but lacks the trimethylsilyl-ethynyl group.

    5-Fluoro-2-[(trimethylsilyl)ethynyl]aniline: Similar structure but lacks the bromine atom.

Uniqueness

4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline is unique due to the presence of both bromine and fluorine atoms, as well as the trimethylsilyl-ethynyl group. This combination of functional groups provides versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-5-fluoro-2-(2-trimethylsilylethynyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNSi/c1-15(2,3)5-4-8-6-9(12)10(13)7-11(8)14/h6-7H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMJIZWULHSSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C=C1N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501195700
Record name 4-Bromo-5-fluoro-2-[2-(trimethylsilyl)ethynyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219741-80-6
Record name 4-Bromo-5-fluoro-2-[2-(trimethylsilyl)ethynyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219741-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-fluoro-2-[2-(trimethylsilyl)ethynyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (44 mL) followed by trimethylsilylacetylene (0.737 mL, 5.32 mmol) were added dropwise to a suspension of 4-bromo-5-fluoro-2-iodoaniline (1.4 g, 4.43 mmol), Pd(PPh3)2Cl2 (0.156 g, 0.222 mmol), and CuI (0.042 g, 0.222 mmol) at 0° C. The reaction was warmed to ambient temperature and stirred for 2 h. The reaction was concentrated, diluted with Et2O, and filtered through Celite. The filtrate was washed with brine, dried (Na2SO4), filtered and concentrated. Chromatography over silica eluting with 2-8% EtOAc/hexanes afforded the desired product as a yellow oil.
Quantity
0.737 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0.156 g
Type
catalyst
Reaction Step Two
Name
CuI
Quantity
0.042 g
Type
catalyst
Reaction Step Two
Quantity
44 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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